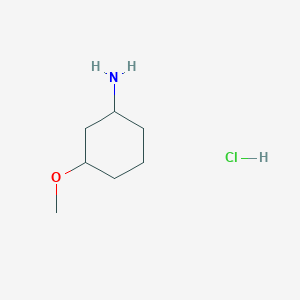

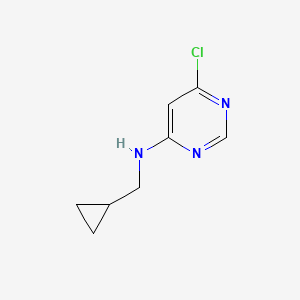

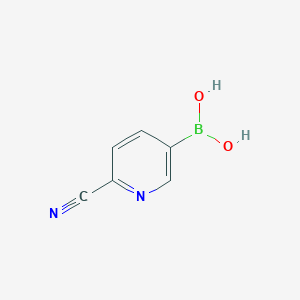

1-(Azepan-1-yl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one

Overview

Description

Scientific Research Applications

PKB Inhibitors and Molecular Modeling

Azepane derivatives, closely related to the chemical structure , have been explored for their inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA). These compounds were developed as part of efforts to optimize drug stability and potency, with molecular modeling studies guiding their design. One compound in particular demonstrated significant in vitro activity against PKA and PKB-alpha, along with improved plasma stability (Breitenlechner et al., 2004).

Magnetic Properties in Manganese(III) Chains

Studies on manganese(III) chain compounds bridged by azides, including azepane derivatives, have been conducted to understand their magnetic properties. These compounds show antiferromagnetic interactions and spin canting at low temperatures, indicating potential applications in magnetic and electronic materials (Song et al., 2014).

Antimicrobial Activity

Azepane-based compounds have also been investigated for their antimicrobial properties. Novel azepane derivatives have shown promising activity against various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Demchenko et al., 2020).

Corrosion Inhibition

In the field of materials science, certain azepane compounds have been studied as corrosion inhibitors for steel in acidic media. These studies suggest that azepane derivatives could be useful in protecting metals from corrosion, a significant issue in industrial processes (Emregül et al., 2006).

Potassium Ion Channel Blockers

Research on cetiedil analogues, which include azepane derivatives, has explored their role as blockers of calcium-activated potassium ion permeability in red blood cells. This area of research has implications for understanding and possibly treating conditions related to ion channel dysfunction (Roxburgh et al., 2001).

Improved Synthesis Methods

Studies have also focused on improving the synthesis methods of azepane derivatives. Efficient and scalable synthesis methods are crucial for the practical application of these compounds in various fields, including pharmaceuticals (Lan-xiang, 2009).

properties

IUPAC Name |

1-(azepan-1-yl)-2-(3-hydroxypiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c16-12-6-5-7-14(10-12)11-13(17)15-8-3-1-2-4-9-15/h12,16H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKAFWSHVUHEDQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2CCCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azepan-1-yl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1464056.png)

![1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1464058.png)